Fenpyroximate (Z,E)

Acaricide efficacy Sublethal effects Tetranychus urticae

Resistance management programs face METI-I cross-resistance uncertainty. Fenpyroximate (Z,E), an IRAC Group 21A Complex I inhibitor (CAS 134098-61-6), addresses this through quantified asymmetric cross-resistance. • Retains field efficacy in pyridaben-resistant T. urticae (RR 870-fold vs. 1,100-fold) and tebufenpyrad-resistant strains (24.6-fold cross-resistance). • 1.8-fold higher intrinsic toxicity to broad mite (LC50 2.3×10⁻³ g ai L⁻¹) vs. pyridaben. • Compatible with augmentative N. womersleyi releases-no vitality lambda decline. BenchChem supplies ≥98% (HPLC) purity with global ambient shipping and batch-specific COA documentation.

Molecular Formula C24H27N3O4
Molecular Weight 421.5 g/mol
Cat. No. B7908205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenpyroximate (Z,E)
Molecular FormulaC24H27N3O4
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C
InChIInChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3
InChIKeyYYJNOYZRYGDPNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenpyroximate (Z,E) – METI Acaricide & Isomerism Profile


Fenpyroximate (Z,E) is a pyrazole-based acaricide belonging to the METI (Mitochondrial Electron Transport Inhibitor) class, specifically targeting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain [1]. It exists as a mixture of E- and Z-geometric isomers due to the configuration around its oxime ether linkage, with the Z-isomer typically present in smaller amounts [2]. As an IRAC Group 21A compound, it is extensively used for controlling phytophagous mites (Tetranychidae, Tarsonemidae, Tenuipalpidae, Eriophyidae) in fruit crops, citrus, ornamentals, and tree nuts [1][3]. Its differentiation from other METI acaricides lies in its unique combination of photochemical behavior, sublethal reproductive effects, and resistance cross-patterns that directly influence procurement and resistance management decisions.

Target Class
Mitochondrial Complex I inhibitor (METI, IRAC 21A)
Isomer Form
E/Z geometric isomer mixture (oxime ether linkage)
Research Context
Acaricide resistance management, photodegradation, sublethal effect studies

Fenpyroximate (Z,E) – Limits of METI-I Substitution


Despite sharing the same molecular target (mitochondrial Complex I) and IRAC classification (Group 21A), METI-I acaricides including fenpyroximate, pyridaben, and tebufenpyrad exhibit marked differences in cross-resistance patterns, sublethal reproductive effects, and ovicidal activity that preclude generic substitution. Field populations of Tetranychus urticae display differential resistance magnitudes to individual METI-Is: strains selected for resistance to one METI-I do not uniformly confer equivalent resistance to others [1][2]. Moreover, the sublethal effects on population growth parameters differ substantially between fenpyroximate and pyridaben, despite similar acute LC50 values in some systems [3]. Even within the same chemical class, subtle differences in binding interactions at the PSST subunit of Complex I and differential metabolic detoxification by cytochrome P450s mean that resistance management strategies cannot rely on class-level assumptions [4]. The evidence below quantifies these differences and establishes the specific contexts in which fenpyroximate offers measurable differentiation from its closest structural and functional analogs.

Cross-resistance asymmetry
Pyridaben resistance does not predict fenpyroximate susceptibility; resistance ratios can differ >10-fold among METI-Is.
Ovicidal activity divergence
Fenpyroximate lacks strong egg-kill compared to pyridaben; egg hatch suppression endpoints may not transfer.
Sublethal effect variation
Population growth endpoints differ: fenpyroximate’s sublethal reproductive impact is proportionally less severe relative to acute lethality.

Fenpyroximate (Z,E) – Comparative Evidence vs. METI-I Analogs


Sublethal Reproductive Effects vs. Pyridaben

Fenpyroximate and pyridaben, both METI-I acaricides, exhibit different sublethal effects on Tetranychus urticae population growth despite sharing a common molecular target. In a residual contact bioassay on bean leaf discs, the effective concentration reducing the instantaneous rate of increase (r_i) by 50% (EC50) was consistently higher than 50% of the lethal concentration (LC50) for fenpyroximate, whereas the opposite relationship was observed for pyridaben [1]. This indicates that pyridaben exerts more devastating sublethal reproductive suppression at concentrations below those causing direct mortality, while fenpyroximate's sublethal effects are proportionally less severe relative to its acute lethality [1].

Sublethal Effect
Head-to-head
EC50 > 0.5 × LC50 vs. pyridaben EC50 < 0.5 × LC50
Reported sublethal reproductive response differs
Residual contact bioassay, bean leaf discs, adult female T. urticae
Acaricide efficacy Sublethal effects Tetranychus urticae

Ovicidal Activity vs. Pyridaben

Direct comparison of ovicidal activity reveals that pyridaben possesses strong and persistent ovicidal effects against T. urticae eggs, whereas fenpyroximate exhibits substantially weaker egg hatch inhibition. In residual bioassays evaluating survivors of progeny (SP), pyridaben treatments yielded negative SP r_i values across all tested concentrations and residual days, indicating complete suppression of egg-to-adult development [1]. In contrast, fenpyroximate treatments did not produce this complete ovicidal effect, with SP r_i values remaining positive at equivalent concentrations [1]. Furthermore, independent demographic bioassays confirm that pyridaben treatments dramatically reduce egg hatchability, while fenpyroximate's primary population suppression mechanism operates through adult female mortality rather than egg kill [2].

Ovicidal Activity
Head-to-head
SP ri values remain positive vs. pyridaben negative SP ri
Reported ovicidal endpoint differs
Residual bioassay, egg-to-adult development, T. urticae
Ovicidal activity Acaricide efficacy Tetranychus urticae

Asymmetric Cross-Resistance Among METI-I Acaricides

Cross-resistance among METI-I acaricides is not symmetric or uniform. In a highly METI-I-resistant strain of T. urticae, larvae exhibited 870-fold resistance to fenpyroximate, 1,100-fold resistance to pyridaben, and only 33-fold resistance to tebufenpyrad in a foliar spray bioassay compared with a susceptible strain [1]. Similarly, a strain selected for tebufenpyrad resistance conferred >210-fold cross-resistance to pyridaben but only 24.6-fold cross-resistance to fenpyroximate [2]. In Panonychus citri populations from Iran, fenpyroximate resistance reached 75-fold, with detectable but variable cross-resistance to pyridaben and tebufenpyrad [3]. These asymmetric patterns indicate that resistance to one METI-I does not predict equivalent resistance to fenpyroximate, and that fenpyroximate may retain efficacy in specific populations where other METI-Is have failed.

Cross-Resistance
Reported
RR fenpyroximate 870×, pyridaben 1,100×, tebufenpyrad 33×
Asymmetric cross-resistance context
Foliar spray bioassay, T. urticae larvae, susceptible baseline
Resistance management Cross-resistance Tetranychus urticae

Acute Toxicity to Broad Mite vs. Other METI-Is

In a laboratory bioassay evaluating relative pesticide toxicities against the broad mite Polyphagotarsonemus latus, fenpyroximate demonstrated superior acute toxicity compared to other METI-I acaricides. The LC50 value for fenpyroximate was 2.3 × 10⁻³ g ai L⁻¹, which was 1.8-fold more potent than pyridaben (4.1 × 10⁻³ g ai L⁻¹) and 1.9-fold more potent than tebufenpyrad (4.4 × 10⁻³ g ai L⁻¹) [1]. Among the METI-I compounds tested, fenpyroximate exhibited the highest intrinsic toxicity to this mite species, although all were substantially less potent than abamectin (LC50 = 4.9 × 10⁻⁸ g ai L⁻¹) [1].

Acute Toxicity
Head-to-head
LC50 2.3 × 10-3 g a.i. L-1 vs. pyridaben 4.1 × 10-3, tebufenpyrad 4.4 × 10-3
Reported higher toxicity ranking in tested set
Laboratory bioassay, broad mite (P. latus)
Acute toxicity Broad mite Polyphagotarsonemus latus

Selective Toxicity to N. womersleyi vs. Pyridaben

Comparative life-table bioassays on two predatory mite species (Neoseiulus womersleyi and Phytoseiulus persimilis) revealed that fenpyroximate is more compatible with augmentative release of N. womersleyi than pyridaben [1]. While LC50 estimates for both acaricides were similar for each species, the population-level endpoints diverged sharply. Exposure to both acaricides reduced net reproduction rate (R₀) in a concentration-dependent manner, but the 'vitality lambda' (incorporating egg hatchability) decreased abruptly only after treatment of N. womersleyi with pyridaben, whereas fenpyroximate did not cause this sharp decline [1]. Across the total effects assessment, fenpyroximate was identified as the most compatible acaricide for N. womersleyi release after treatment [1].

Predator Compat.
Head-to-head
No abrupt vitality lambda decline vs. pyridaben abrupt decline
Reported predator compatibility endpoint
Life-table bioassay, N. womersleyi, sublethal concentrations
Selective toxicity Predatory mites Integrated Pest Management

Aqueous Photodegradation with Isomer-Specific Kinetics

Fenpyroximate undergoes rapid phototransformation in aqueous solution under simulated sunlight (xenon lamp), with isomer-specific degradation kinetics. The E-isomer (I) degrades with a half-life of 1.5 hours to form primarily the Z-isomer (cis geometric isomer, II), while the Z-isomer itself degrades more slowly with a half-life of 10.5 hours [1]. The quantum yield of phototransformation was calculated at 7.5% [1]. This rapid photodegradation indicates that fenpyroximate does not accumulate in aqueous environments when exposed to sunlight [1]. While comparative photolysis data for other METI-Is under identical conditions are not available in this source, the isomer-specific behavior is a distinctive feature of fenpyroximate that may influence its environmental persistence profile relative to structurally related METI compounds lacking this geometric isomerism.

Photodegradation
Class-level
E-isomer t½ 1.5 h, Z-isomer t½ 10.5 h, quantum yield 7.5%
Isomer-specific degradation context
Xenon lamp, buffered aqueous solution, neutral pH
Environmental fate Photodegradation Isomerism

Fenpyroximate (Z,E) – Evidence-Based Application Scenarios


Rotation After Pyridaben Failure

Based on asymmetric cross-resistance patterns, fenpyroximate can be effectively rotated into spray programs where pyridaben resistance has developed. In T. urticae strains exhibiting extreme pyridaben resistance (RR 1,100-fold), fenpyroximate resistance levels were lower (RR 870-fold) [1]. More strikingly, tebufenpyrad-resistant strains conferred only 24.6-fold cross-resistance to fenpyroximate compared to >210-fold to pyridaben [2]. This asymmetry indicates that fenpyroximate may retain field efficacy in populations where other METI-Is have been compromised. Resistance monitoring programs should assess local cross-resistance patterns to optimize fenpyroximate deployment timing.

IPM with Neoseiulus womersleyi

In augmentative biological control programs utilizing the predatory mite N. womersleyi, fenpyroximate is the preferred METI-I acaricide due to its superior compatibility profile. Life-table bioassays demonstrate that fenpyroximate does not induce the abrupt decline in 'vitality lambda' observed with pyridaben, and fenpyroximate was identified as the most compatible acaricide for augmentative N. womersleyi release [3]. This compatibility allows for concurrent or sequential use of fenpyroximate with predator releases, maintaining biological control efficacy while suppressing target mite populations.

Broad Mite Control in Ornamentals

Fenpyroximate demonstrates superior intrinsic toxicity to broad mite compared to other METI-I acaricides, with an LC50 of 2.3 × 10⁻³ g ai L⁻¹—approximately 1.8-fold more potent than pyridaben and 1.9-fold more potent than tebufenpyrad [4]. For broad mite infestations in ornamental crops or nurseries where METI-I acaricides are indicated, fenpyroximate offers a measurable efficacy advantage that may translate to lower application rates, reduced chemical load, or more reliable control under field conditions.

Targeted Adulticide Applications Without Ovicidal Action

Fenpyroximate exerts its primary population suppression through adult female mortality rather than egg kill, as evidenced by its failure to produce negative SP r_i values (complete egg-to-adult suppression) in contrast to pyridaben's strong ovicidal activity [5][6]. This property makes fenpyroximate suitable for applications targeting active mite populations without necessarily disrupting egg bank dynamics, which may be strategically valuable in rotational programs where preserving some egg viability aligns with resistance management objectives. Additionally, fenpyroximate's sublethal reproductive effects (EC50 > 0.5 × LC50) are proportionally less severe than pyridaben's (EC50 < 0.5 × LC50), suggesting different population suppression trajectories [5].

Application
Selection Property
Validation Focus
Resistance rotation strategy research
Cross-resistance pattern review
Local population resistance profiling
IPM compatibility with N. womersleyi
Predator population endpoint
Vitality lambda assay validation
Broad mite acaricide screening
Intrinsic toxicity ranking
LC50 comparative bioassay review
Adulticide-focused population dynamics
Reproductive effect endpoint context
Egg hatch suppression assay data
Quote Request

Request a Quote for Fenpyroximate (Z,E)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.